2-phenyl-9H-carbazole chemical properties and structure
2-phenyl-9H-carbazole chemical properties and structure
An In-Depth Technical Guide to 2-phenyl-9H-carbazole: Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical properties, structural characteristics, synthesis, and key applications of 2-phenyl-9H-carbazole, a heterocyclic compound of significant interest. Our focus is on providing not just data, but also the underlying scientific principles and practical methodologies that are crucial for its effective utilization in advanced research and development.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a nitrogen-containing heterocyclic compound, consists of two benzene rings fused to a central pyrrole ring. This rigid, planar, and electron-rich aromatic system imparts remarkable photophysical and electronic properties to its derivatives.[1] The introduction of substituents onto the carbazole framework, such as a phenyl group at the 2-position, allows for precise tuning of these properties, making 2-phenyl-9H-carbazole a versatile and highly valuable building block.[1] Its unique structure has positioned it as a critical intermediate in the synthesis of materials for organic electronics and as a promising scaffold for the development of novel therapeutic agents.[2][3]
Molecular Structure and Physicochemical Properties
The foundational structure of 2-phenyl-9H-carbazole combines the carbazole core with a phenyl substituent. The phenyl ring's orientation relative to the planar carbazole system is a key structural parameter. Crystallographic studies of similar substituted 2-phenyl-carbazole derivatives show that the phenyl ring is typically twisted out of the plane of the carbazole unit, with dihedral angles often ranging from 43° to 55°.[1][4] This non-planar conformation is crucial as it can influence molecular packing in the solid state and disrupt extensive π-conjugation, which in turn affects the material's electronic properties.
Visualizing the Core Structure
Caption: Chemical structure of 2-phenyl-9H-carbazole.
Key Physicochemical Data
The fundamental properties of 2-phenyl-9H-carbazole are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃N | [5] |
| Molecular Weight | 243.3 g/mol | [5][6] |
| CAS Number | 88590-00-5 | [5][7] |
| XLogP3 | 5.3 | [5][6] |
| Topological Polar Surface Area | 15.8 Ų | [5][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Complexity | 307 | [5] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [6] |
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is fundamental to confirming the identity, structure, and purity of 2-phenyl-9H-carbazole. The following sections detail the expected spectral features and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the carbon-hydrogen framework.
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¹H NMR: The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The N-H proton of the carbazole ring will appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons of the phenyl group and the carbazole core will exhibit complex splitting patterns (doublets, triplets, and multiplets) characteristic of substituted aromatic systems.
-
¹³C NMR: The spectrum will display 10 unique signals for the aromatic carbons, reflecting the molecule's C₂ symmetry. Carbons adjacent to the nitrogen atom will appear at lower field strengths.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-phenyl-9H-carbazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
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N-H Stretch: A sharp, distinct peak is expected in the range of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine in the carbazole ring.
-
Aromatic C-H Stretch: Multiple sharp bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aromatic C=C Stretch: A series of medium to strong bands will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
These techniques reveal the electronic transition properties of the molecule. Carbazole derivatives are known for their strong absorption in the UV region.[1]
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Absorption: In a suitable solvent like dichloromethane (DCM), 2-phenyl-9H-carbazole derivatives typically exhibit strong absorption bands between 260 nm and 410 nm.[1][4][8][9] These absorptions are attributed to π → π* electronic transitions within the conjugated carbazole system.
-
Emission: Upon excitation at a wavelength corresponding to an absorption maximum (e.g., 350 nm), these compounds often show fluorescence. For instance, a closely related compound, 2-nitro-3-phenyl-9H-carbazole, displays a dominant blue-violet emission peak around 400 nm.[1][4][8][9]
Synthesis: Constructing the 2-phenyl-9H-carbazole Core
The construction of the 2-phenyl-9H-carbazole architecture is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming the crucial carbon-carbon bond between the carbazole core and the phenyl ring.[10][11][12]
Representative Synthetic Workflow: Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed coupling of an organoboron compound (phenylboronic acid) with a halide (2-bromocarbazole). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromocarbazole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water, via cannula or syringe. The use of a phase-transfer catalyst may be beneficial in some systems.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 2-phenyl-9H-carbazole.
Key Applications: From Advanced Materials to Biology
The unique electronic and structural features of 2-phenyl-9H-carbazole make it a highly sought-after component in several high-technology and scientific fields.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are pillars of OLED technology due to their excellent hole-transporting capabilities, high thermal stability, and wide energy bandgaps.[13][14] 2-phenyl-9H-carbazole serves as a fundamental building block for:
-
Hole-Transporting Materials (HTMs): Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, which is essential for balanced charge recombination and high device efficiency.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the high triplet energy of the carbazole core allows it to act as an effective host for phosphorescent emitters, preventing energy loss and ensuring high quantum efficiency.
-
Emissive Materials: By further functionalization, 2-phenyl-9H-carbazole can be incorporated into blue-emitting fluorescent or TADF (Thermally Activated Delayed Fluorescence) materials.
Caption: Simplified OLED device structure highlighting the HTL.
Pharmaceutical Research and Drug Development
The carbazole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[15] While research on 2-phenyl-9H-carbazole itself is emerging, its derivatives are being explored for:
-
Antimicrobial Activity: Various N-substituted carbazoles have demonstrated potent activity against bacterial and fungal strains.[15][16][17]
-
Anticancer Properties: The rigid planar structure of carbazole allows it to intercalate with DNA or bind to enzyme active sites, leading to potential antitumor effects.[18]
-
Neuroprotective and Anti-inflammatory Effects: Carbazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases and inflammation.[2][18]
The 2-phenyl substituent can be used to modulate lipophilicity, improve target binding affinity through additional hydrophobic or π-stacking interactions, and serve as a handle for further chemical modification.
Conclusion and Future Outlook
2-phenyl-9H-carbazole is a molecule of significant scientific and commercial importance. Its robust chemical nature, combined with its exceptional photophysical and electronic properties, solidifies its role as a cornerstone in the development of next-generation OLEDs and other organic electronic devices. The synthetic accessibility via powerful methods like the Suzuki-Miyaura coupling ensures its continued availability for materials innovation. Furthermore, its presence as a key scaffold in biologically active molecules suggests a promising future in drug discovery, where it can be leveraged to design novel therapeutics. Future research will likely focus on creating more complex derivatives with tailored functionalities for highly specific applications, from ultra-efficient deep-blue emitters to targeted enzyme inhibitors.
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